5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-3-26-17-9-8-13(10-16(17)21)18-15(11-22-24-18)20-23-19(25-27-20)14-7-5-4-6-12(14)2/h4-10,15,18,22,24H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQLDSBVRCFEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=CC=C4C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the reaction of hydrazine with an appropriate β-diketone or β-ketoester to form the pyrazole ring.
Substitution Reactions:
Oxadiazole Ring Formation: The oxadiazole ring is usually formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Reaction Pathways
The chemical reactivity of the compound involves several pathways:
- Electrophilic Substitution : The presence of electron-withdrawing groups such as chlorine enhances the electrophilicity of the aromatic systems, facilitating substitution reactions.
- Nucleophilic Attack : The oxadiazole ring can undergo nucleophilic attack under basic conditions, allowing for further functionalization at various positions on the ring.
Stability and Decomposition
Research indicates that the stability of 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole can be affected by environmental factors such as pH and temperature. Decomposition reactions may occur under extreme conditions, leading to the formation of various by-products .
Anticancer Potential
The compound has been evaluated for its anticancer activity against various cancer cell lines. Studies have shown that derivatives containing the oxadiazole moiety exhibit significant inhibition of tumor growth by interfering with cellular pathways involved in proliferation and apoptosis .
Mechanisms of Action
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Research indicates that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Biological Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 | 1.18 ± 0.14 | Telomerase inhibition | |
| HCT116 | 0.48 | Apoptosis induction | |
| A549 | 0.78 | Enzyme inhibition |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : Oxadiazoles can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of cell cycle regulators. The specific structure of this compound contributes to its effectiveness against leukemia and solid tumors .
-
Case Studies :
- A study synthesized several oxadiazole derivatives and tested their efficacy against human cancer cell lines, demonstrating that compounds with similar structures to 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole exhibited significant cytotoxic effects with IC50 values below 10 µM across various cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad-Spectrum Efficacy : Research indicates that derivatives containing the oxadiazole moiety are effective against a range of bacteria and fungi. The presence of the pyrazole ring enhances its bioactivity against resistant strains .
- Experimental Findings : In vitro studies have reported that certain derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .
Anti-inflammatory Effects
Oxadiazole derivatives are known for their anti-inflammatory properties:
- Mechanism : The anti-inflammatory action is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound's structure may facilitate interactions that lead to reduced inflammation .
- Research Insights : In experimental models, compounds similar to this oxadiazole derivative have shown a reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of chloro group | Enhances lipophilicity and cellular uptake |
| Ethoxy substituent | Improves solubility and bioavailability |
| Pyrazole ring | Contributes to anticancer potency |
This table summarizes how modifications to the molecular structure can significantly influence biological activity.
Mechanism of Action
The mechanism of action of 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of the pyrazole and oxadiazole rings suggests it could bind to metal ions or participate in hydrogen bonding, affecting its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Derivatives: Chloro vs. Bromo vs. Fluoro Substituents
Key Example :
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
- Chlorophenyl vs. Bromophenyl : Bromo derivatives exhibit stronger van der Waals interactions due to higher atomic polarizability, enhancing binding to hydrophobic pockets in therapeutic targets. Chloro derivatives, however, offer better metabolic stability due to reduced steric hindrance .
- Fluorophenyl (as in Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate, ): Fluorine’s electronegativity increases solubility and bioavailability but may reduce membrane permeability compared to chloro/ethoxy groups .
Data Table 1: Substituent Effects on Properties
| Substituent | Atomic Polarizability | LogP (Predicted) | Metabolic Stability |
|---|---|---|---|
| 3-Chloro-4-ethoxy | Moderate | 3.2 | High |
| 4-Fluorophenyl | Low | 2.8 | Moderate |
| 4-Bromophenyl | High | 3.9 | Low |
Functional Group Variations: Ethoxy vs. Ester vs. Sulfanyl
Key Examples :
Data Table 2: Functional Group Impact
| Group | Solubility (mg/mL) | Hydrogen Bonding | Metabolic Liability |
|---|---|---|---|
| Ethoxy (-OCH₂CH₃) | 0.15 | Moderate | Low |
| Ester (-COOEt) | 0.45 | Low | High |
| Sulfanyl (-S–) | 0.10 | High | Moderate |
Steric and Electronic Effects of Aromatic Substituents
Research Findings and Implications
- Antimicrobial Activity : Chloro-substituted analogs (e.g., ) show broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting the target compound’s 3-chloro group may confer similar efficacy .
- Metabolic Stability : The ethoxy group’s resistance to oxidative metabolism (vs. ester or sulfanyl groups) positions the target compound as a candidate for prolonged therapeutic action .
- Structural Insights : X-ray studies (e.g., ) highlight that chloro and ethoxy substituents adopt coplanar conformations with the pyrazole ring, optimizing interactions with flat binding sites (e.g., enzyme active sites) .
Biological Activity
5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C18H16ClN5O
- Molecular Weight : 367.8 g/mol
- CAS Number : 1171721-17-7
This compound features a pyrazole ring fused with an oxadiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole scaffold is known for its capacity to inhibit key enzymes involved in cancer proliferation and survival, including:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
These interactions can lead to the induction of apoptosis in cancer cells and inhibition of tumor growth.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds similar to this compound showed IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Another study highlighted that modifications in the structure could enhance cytotoxic effects, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have been reported to possess antimicrobial activity. Compounds with similar structures have shown efficacy against a range of bacterial strains, indicating their potential as broad-spectrum antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vitro Studies :
- Molecular Docking Studies :
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | |
| Compound B | A549 | 0.12 | |
| Compound C | Bacterial Strains | Varies |
These findings suggest that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives.
Q & A
Q. What are the established synthetic routes for 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
The compound is synthesized via cyclization reactions, typically starting from amidoxime precursors. Key steps include:
- Use of phosphorus oxychloride or thionyl chloride to facilitate oxadiazole ring formation .
- Optimization of reaction parameters (temperature, solvent, stoichiometry) to improve yield. For example, refluxing in anhydrous dichloromethane under nitrogen atmosphere may enhance purity.
- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterization?
Structural validation involves:
- NMR spectroscopy : and NMR to confirm substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~341.81 g/mol) and fragmentation patterns .
- IR spectroscopy : Identification of functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm) .
Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?
Initial screening includes:
- Enzyme inhibition assays : Test against targets like carbonic anhydrase or histone deacetylases (HDACs) using fluorometric or colorimetric substrates .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Solubility and stability profiling : HPLC-based analysis under varying pH conditions to guide formulation .
Advanced Research Questions
Q. How can mechanistic studies elucidate its interaction with biological targets, and what experimental designs address contradictory activity data?
- Surface plasmon resonance (SPR) : Quantify binding affinity to enzymes like HDACs .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., using SHELXL for refinement) .
- Contradiction resolution : If activity varies across studies, compare assay conditions (e.g., buffer pH, co-factor availability) or probe stereochemical influences via enantioselective synthesis .
Q. What computational strategies predict its pharmacokinetic properties and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX. Validation via MD simulations (GROMACS) assesses binding stability .
- ADMET prediction : SwissADME or pkCSM tools evaluate logP, bioavailability, and cytochrome P450 interactions .
Q. How can crystallographic refinement challenges (e.g., twinning or weak diffraction) be addressed during structural analysis?
- Data collection : Use synchrotron radiation for high-resolution datasets.
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and PARTITION for disordered regions .
- Validation tools : CheckR and Coot for model accuracy and electron density fit .
Q. What methodologies resolve discrepancies in reported biological activities between structurally analogous compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
